molecular formula C10H12N2O B13675552 (7-Amino-4-methyl-1H-indol-2-yl)methanol

(7-Amino-4-methyl-1H-indol-2-yl)methanol

Cat. No.: B13675552
M. Wt: 176.21 g/mol
InChI Key: NSCGLMOPEBATPS-UHFFFAOYSA-N
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Description

(7-Amino-4-methyl-1H-indol-2-yl)methanol is an indole-derived compound featuring a methanol (-CH2OH) group at position 2, an amino (-NH2) group at position 7, and a methyl (-CH3) substituent at position 2. The molecular formula is C10H12N2O (estimated molecular weight: 176.22 g/mol). Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, such as anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(7-amino-4-methyl-1H-indol-2-yl)methanol

InChI

InChI=1S/C10H12N2O/c1-6-2-3-9(11)10-8(6)4-7(5-13)12-10/h2-4,12-13H,5,11H2,1H3

InChI Key

NSCGLMOPEBATPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)N)CO

Origin of Product

United States

Preparation Methods

The synthesis of (7-Amino-4-methyl-1H-indol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

(7-Amino-4-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(7-Amino-4-methyl-1H-indol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Amino-4-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 7-Amino, 4-methyl C10H12N2O 176.22 (estimated) Potential kinase inhibition; enhanced solubility from -OH
(4-Methyl-7-nitro-1H-indol-2-yl)methanol 7-Nitro (-NO2), 4-methyl C10H10N2O3 206.20 Electron-withdrawing nitro group reduces basicity; possible mutagenicity
(7-Chloro-3-methyl-1H-indol-2-yl)methanol 7-Chloro (-Cl), 3-methyl C10H10ClNO 195.65 Increased lipophilicity (Cl substituent); potential cytotoxicity
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol 4-Bromo (-Br), 7-fluoro (-F) C9H7BrFNO 244.06 Halogens enhance electrophilicity; possible CNS activity
4-Amino-3-(1H-indol-1-yl)phenylmethanone Amino, indole, and ketone groups C20H16N2O2 316.36 Anti-inflammatory and antifungal activity; inhibits ergosterol biosynthesis

Functional Group Impact

  • Amino vs. Nitro Groups: The amino group in the target compound contrasts with the nitro group in (4-Methyl-7-nitro-1H-indol-2-yl)methanol. The nitro group’s electron-withdrawing nature reduces basicity and may increase reactivity in electrophilic substitutions, but it also raises toxicity concerns .
  • Methanol Group: The -CH2OH moiety improves aqueous solubility compared to non-polar analogs, as methanol is highly polar and miscible with water .

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